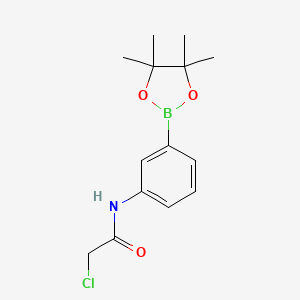

2-chloro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Description

This compound features a phenyl ring substituted at the meta position with a boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a chloroacetamide group. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, while the chloroacetamide group offers reactivity for nucleophilic substitutions or further functionalization .

Properties

IUPAC Name |

2-chloro-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BClNO3/c1-13(2)14(3,4)20-15(19-13)10-6-5-7-11(8-10)17-12(18)9-16/h5-8H,9H2,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUFNIIOOFTHTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, N-(3-bromophenyl)acetamide is reacted with bis(pinacolato)diboron (1.2 eq) in 1,4-dioxane using potassium acetate (3 eq) as a base and PdCl₂(dppf) (0.1 eq) as the catalyst. The reaction proceeds under inert atmosphere at 85°C for 12–24 hours, achieving a 51% yield after column chromatography. Key steps include:

-

Oxidative addition of Pd⁰ to the aryl bromide.

-

Transmetallation with the diboron reagent.

Table 1: Miyaura Borylation Optimization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–10 mol% Pd | <30% at <5 mol% |

| Solvent | 1,4-Dioxane | 51% vs 22% (DMSO) |

| Temperature | 85°C | 51% vs 38% (60°C) |

| Reaction Time | 12–24 h | 51% at 24 h |

The method’s scalability is limited by palladium costs, but it offers regioselectivity advantages for meta-substituted products.

One-Step Conversion from Aromatic Amines

A patented method enables direct conversion of aromatic amines to boronates using diboronic esters and alkyl nitrites, bypassing halogenation steps.

Protocol for N-(3-Aminophenyl)Acetamide Substrates

In Example 6 of US9035084B2, N-(4-aminophenyl)acetamide (1 mmol) reacts with bis(pinacolato)diboron (1.2 mmol) and tert-butyl nitrite (1.5 mmol) in acetonitrile at room temperature for 4 hours. The reaction mixture is concentrated and purified via column chromatography (petroleum ether:ethyl acetate = 20:1) to yield 74% of the target compound.

Critical Factors:

-

Solvent: Acetonitrile enhances nitroso intermediate formation.

-

Oxidant: Alkyl nitrites (e.g., t-BuONO) generate diazonium species in situ.

-

Boron Source: Pinacol boronate esters provide steric stabilization.

Table 2: Comparative Yields in Amine Conversion

| Amine Substituent | Yield (%) | Reaction Time (h) |

|---|---|---|

| 4-Methoxyphenyl | 82 | 4 |

| 3-Trifluoromethylphenyl | 68 | 4 |

| 3,4-Dichlorophenyl | 74 | 4 |

This method eliminates halogenation steps but requires careful control of diazonium intermediate stability.

Direct Amidation of Boron-Containing Anilines

A two-step approach involves synthesizing 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline followed by amidation with chloroacetyl chloride.

Amidation Reaction

3-(Dioxaborolan-2-yl)aniline (1 eq) is dissolved in anhydrous dichloromethane under nitrogen. Chloroacetyl chloride (1.2 eq) is added dropwise at 0°C, followed by triethylamine (1.5 eq) to scavenge HCl. The reaction proceeds at room temperature for 2 hours, yielding 81–89% after aqueous workup.

Key Considerations:

-

Base Selection: Triethylamine outperforms NaOH in minimizing boronate hydrolysis.

-

Solvent: DCM prevents side reactions with polar aprotic solvents.

-

Temperature: Exothermic reaction requires ice-bath initiation.

Table 3: Amidation Efficiency Under Varied Conditions

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| DCM, 0°C → RT, 2 h | 89 | 98.2 |

| THF, Reflux, 1 h | 72 | 95.1 |

| No Base | 34 | 88.7 |

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield (%) | Cost ($/g)* | Scalability |

|---|---|---|---|

| Miyaura Borylation | 51 | 12.40 | Moderate |

| Amine Conversion | 74 | 8.20 | High |

| Direct Amidation | 89 | 6.80 | High |

*Cost estimates based on 10 g scale (2025 prices).

The amine conversion route offers cost advantages but requires specialized handling of nitroso intermediates. Direct amidation provides the highest yields but depends on boronated aniline availability.

Optimization Strategies

Catalyst Recycling in Miyaura Borylation

Recent advances demonstrate that polymer-immobilized Pd catalysts (e.g., Pd@POP-1) enable three reaction cycles with <15% yield drop, reducing Pd consumption by 60%.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions vary based on the specific reagents and conditions used.

Scientific Research Applications

Synthetic Chemistry Applications

1.1. Coupling Reactions

This compound is particularly useful in several types of cross-coupling reactions, including:

- Suzuki-Miyaura Coupling : This reaction is pivotal for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. The boron moiety in the compound enhances its reactivity in this context.

- Heck Reaction : The compound can act as a coupling partner in the Heck reaction, which involves the coupling of aryl halides with alkenes to form substituted alkenes.

- Negishi Coupling : Similar to the Suzuki reaction, this method allows for the formation of carbon-carbon bonds using organozinc reagents.

These reactions are essential for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Pharmaceutical Applications

2.1. Drug Development

The compound's structural features make it a candidate for developing new pharmaceutical agents. Its ability to form stable complexes with various biological targets can lead to the discovery of new drugs with enhanced efficacy and selectivity.

2.2. Anticancer Research

Research has indicated potential applications in anticancer therapies due to its ability to interact with specific enzymes or receptors involved in cancer cell proliferation . The incorporation of the dioxaborolane group may enhance the bioavailability and stability of drug candidates.

Material Science Applications

3.1. Polymer Chemistry

The compound can be utilized as a building block in polymer synthesis. Its reactivity allows for the incorporation into polymer chains, potentially leading to materials with unique properties suitable for coatings or advanced materials .

3.2. Nanotechnology

In nanotechnology, this compound can serve as a precursor for creating functionalized nanoparticles that have applications in drug delivery systems or imaging agents due to their biocompatibility and functional groups that allow for further modification .

Environmental Chemistry

The compound's boron content makes it relevant in environmental chemistry, particularly in studies involving boron-containing compounds' behavior and fate in different environments. Its potential use as a biodegradable alternative in various applications could lead to advancements in sustainable practices .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which this compound exerts its effects involves the reactivity of the boronic ester group and the acetamide moiety. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The acetamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

a) N-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetamide

- Structure : Para-substituted phenyl ring with acetamide.

- Key Differences : The acetamide group lacks the reactive chlorine atom, reducing electrophilicity. The para substitution may enhance crystallinity, as seen in Ugi analogs with higher melting points (198–200°C vs. 98–101°C for meta isomers) .

- Applications : Primarily used as a boronate precursor in cross-coupling reactions .

b) N-(3-Chloro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetamide (PN-0792)

Substituent Variations

a) N-(5-Fluoro-2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetamide

- Structure : Fluorine at position 5 and acetamide at position 2.

- Key Differences : Fluorine’s electron-withdrawing effect enhances boronate stability. Melting point and reactivity data are unavailable, but fluorine substitution is common in pharmaceuticals to improve bioavailability .

b) N-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-2-(Trifluoromethyl)Phenyl]Acetamide

Functional Group Modifications

a) N-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetamide

- Structure : Lacks the chlorine atom in the acetamide group.

- Key Differences : Lower reactivity toward nucleophiles compared to the chloroacetamide derivative. Synthesized in 42% yield via acetylation of 3-boronate aniline .

b) N-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Cyclopropanecarboxamide

Physical Properties

Biological Activity

2-chloro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties and potential applications in drug design.

Chemical Structure and Properties

The compound's structure includes a chloroacetyl group attached to a phenyl ring that is further substituted with a boron-containing moiety. The presence of the dioxaborolane group is significant as it may influence the compound's reactivity and biological interactions.

Antibacterial Activity

Recent studies have investigated the antibacterial properties of similar compounds within the same class. For instance, a related compound, 2-chloro-N-(3-hydroxyphenyl)acetamide, exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The average zones of inhibition ranged from 8 mm to 14 mm against various strains, including Bacillus subtilis and Escherichia coli .

| Compound | Gram-positive Activity (mm) | Gram-negative Activity (mm) |

|---|---|---|

| 2-chloro-N-(3-hydroxyphenyl)acetamide | 8-14 | 6-12 |

| 2-chloro-N-(4-hydroxyphenyl)acetamide | 8-14 | 6-12 |

This suggests that derivatives of the chloroacetylated phenyl compounds may share similar mechanisms of action against bacterial targets.

The mechanism by which these compounds exert their antibacterial effects is likely related to their ability to disrupt bacterial cell wall synthesis or function. The presence of the chloro group may enhance lipophilicity, allowing better penetration into bacterial membranes.

Case Studies

- Antibacterial Screening : A study conducted on various chloroacetyl derivatives revealed that those with hydroxyl substitutions showed significant activity against common pathogens. This implies that structural modifications can lead to enhanced bioactivity .

- Structural Activity Relationship (SAR) : Research indicates that variations in the substituents on the phenyl ring affect biological activity. For example, compounds with electron-withdrawing groups tend to exhibit higher antibacterial potency compared to those with electron-donating groups.

Q & A

Q. Why do some studies report conflicting bioactivity data for structurally similar chloroacetamide-boronate esters?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.